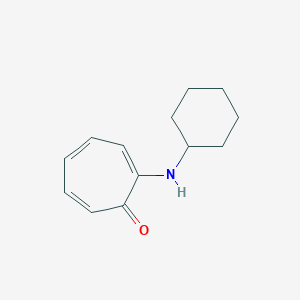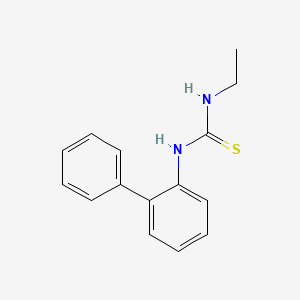![molecular formula C14H17NO6S B5877037 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5877037.png)
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid, also known as CPCCOEt, is a selective antagonist for metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid selectively binds to the allosteric site of mGluR1 and inhibits its activation by glutamate. This results in a reduction in intracellular calcium levels and a decrease in the release of excitatory neurotransmitters such as glutamate. 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid also modulates the activity of other signaling pathways involved in neuronal function and survival.
Biochemical and Physiological Effects
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has been shown to have various biochemical and physiological effects. Studies have shown that 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid can reduce the release of glutamate and other excitatory neurotransmitters, decrease the activation of microglia and astrocytes, and reduce the levels of pro-inflammatory cytokines. 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has also been shown to improve motor function, reduce inflammation, and prevent neuronal damage in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has several advantages for lab experiments. It is a selective antagonist for mGluR1 and does not affect other glutamate receptors. 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid is also stable and can be easily synthesized and purified. However, 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid also has a short half-life and requires frequent dosing in animal studies.
Future Directions
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has several potential future directions for research. One area of research is the development of more potent and selective mGluR1 antagonists. Another area of research is the investigation of the therapeutic potential of 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid in other neurological disorders such as Alzheimer's disease and multiple sclerosis. 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid can also be used as a tool to study the role of mGluR1 in neuronal function and survival. Overall, 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has great potential for future research in the field of neuroscience.
Conclusion
In conclusion, 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid is a selective antagonist for mGluR1 that has potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of glutamate-induced calcium signaling and modulation of other signaling pathways. 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has several advantages for lab experiments but also has some limitations. Future research directions include the development of more potent and selective mGluR1 antagonists and investigation of its therapeutic potential in other neurological disorders.
Synthesis Methods
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid can be synthesized using a two-step reaction process. The first step involves the preparation of 5-carboxy-2-methylphenylsulfonyl chloride by reacting 5-carboxy-2-methylphenol with thionyl chloride. The second step involves the reaction of 5-carboxy-2-methylphenylsulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid.
Scientific Research Applications
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. Studies have shown that mGluR1 antagonists can reduce the excitability of neurons and prevent neuronal damage caused by overstimulation of glutamate receptors. 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has also been shown to improve motor function and reduce inflammation in animal models of Parkinson's disease.
properties
IUPAC Name |
1-(5-carboxy-2-methylphenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-9-2-3-11(14(18)19)8-12(9)22(20,21)15-6-4-10(5-7-15)13(16)17/h2-3,8,10H,4-7H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCGNBSXKWDWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5876966.png)
![N,N-diethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5876973.png)


![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)


![2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5877012.png)
![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)

![1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5877021.png)

